molecular formula C23H22N4O2 B2867343 5-[4-(3-methylbenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile CAS No. 946244-51-5

5-[4-(3-methylbenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile

Cat. No.: B2867343
CAS No.: 946244-51-5
M. Wt: 386.455
InChI Key: HDCXFMLOQKBAAV-UHFFFAOYSA-N
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Description

5-[4-(3-methylbenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile is a complex organic compound that belongs to the class of oxazole derivatives

Scientific Research Applications

5-[4-(3-methylbenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile may have various applications in scientific research, including:

    Medicinal Chemistry: Potential use as a lead compound for drug development.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

    Industrial Applications: Use in the synthesis of other complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(3-methylbenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. A common approach might include:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Attachment of the piperazine moiety: This step may involve nucleophilic substitution reactions.

    Introduction of the benzoyl and tolyl groups: These steps might involve Friedel-Crafts acylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the functional groups.

    Reduction: Reduction reactions could be used to modify the compound’s structure.

    Substitution: Various substitution reactions could occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield different oxazole derivatives, while substitution could introduce new functional groups.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. This could involve:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways Involved: Modulation of biochemical pathways, such as signaling cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Other Oxazole Derivatives: Compounds with similar structures but different substituents.

    Piperazine Derivatives: Compounds containing the piperazine moiety with different functional groups.

Uniqueness

The uniqueness of 5-[4-(3-methylbenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile lies in its specific combination of functional groups, which may confer unique biological activities or chemical properties.

Properties

IUPAC Name

5-[4-(3-methylbenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2/c1-16-6-8-18(9-7-16)21-25-20(15-24)23(29-21)27-12-10-26(11-13-27)22(28)19-5-3-4-17(2)14-19/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCXFMLOQKBAAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC(=C4)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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